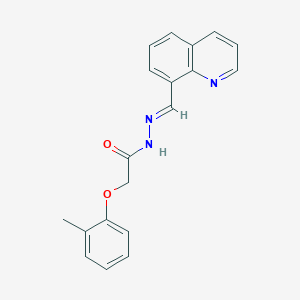![molecular formula C18H18Cl2N2O2 B5593363 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)
2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine often involves multi-step chemical processes. For example, a study demonstrates a mild procedure based on the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to synthesize 2,3-disubstituted pyrrolidines and piperidines, introducing different substituents at the C-2 position and achieving a trans relationship between the C-2 and C-3 substituents (Boto et al., 2001).
Molecular Structure Analysis
Molecular and crystal structures of compounds closely related to 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine have been determined by X-ray diffraction analysis, showing considerable conformational flexibility and the ability to form an extended network of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
An unexpected reaction of pyridine with acetyl chloride yielding dihydropyridine and piperidine derivatives highlights the reactivity of pyridine-based compounds under certain conditions, leading to a variety of functionalized products (Spanu et al., 2014). This reactivity is fundamental in exploring the chemical behavior of 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine analogs.
Physical Properties Analysis
The study of the physical properties, including solubility, melting point, and boiling point, of related compounds can provide insights into the handling and application of 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine. However, specific studies detailing these properties for the compound were not identified in the available literature.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, of compounds like 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine are crucial for their application in chemical synthesis and research. A study on the synthesis and reactions of 1‐[1‐oxido‐2‐(3,4)‐pyridinyl]‐2‐methyloxiranes with nitrogen nucleophiles provides valuable data on the reactivity of pyridine derivatives, which could be extrapolated to understand the chemical behavior of 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine (Avasthi & Knaus, 1981).
Applications De Recherche Scientifique
Controlled-Release Herbicides
Research into the synthesis and application of chemical compounds similar to 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine has explored their potential as controlled-release herbicides. Studies have shown that esters of certain starches with 2,4-dichlorophenoxyacetyl chloride can act as controlled-release herbicides, releasing variable amounts of herbicide over time through hydrolysis. This suggests that derivatives of 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine could potentially be engineered for use in agriculture to provide sustained weed control with reduced environmental impact (Mehltretter et al., 1974).
Insecticidal Properties
Pyridine derivatives, including those structurally related to 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine, have been investigated for their insecticidal properties. Research has demonstrated the synthesis and testing of various pyridine compounds against the cowpea aphid, revealing significant insecticidal activity. This indicates the potential of such compounds in developing new insecticides for agricultural and horticultural applications (Bakhite et al., 2014).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine have been synthesized and studied for their biological activities. For instance, kappa-receptor agonists based on a 2-[(alkylamino)methyl]piperidine nucleus have shown high potency and selectivity, highlighting the therapeutic potential of these compounds in treating pain and possibly other conditions (Scopes et al., 1992).
Antimicrobial and Antioxidant Activities
Studies on novel pyridine and fused pyridine derivatives, initiated from compounds such as 2-chloro-6-ethoxy-4-acetylpyridine, have shown that these compounds possess significant antimicrobial and antioxidant activities. This research opens avenues for the application of 2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine derivatives in developing new antimicrobial and antioxidant agents for pharmaceutical use (Flefel et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(2-pyridin-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-7-8-17(14(20)11-13)24-12-18(23)22-10-4-2-6-16(22)15-5-1-3-9-21-15/h1,3,5,7-9,11,16H,2,4,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOKWUBDSOROQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)


![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)
![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)


![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)